1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenylmethanesulfonyl group and a 3-methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C20H23ClN2O3S |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-4-2-6-19(12-15)22-20(24)17-5-3-11-23(13-17)27(25,26)14-16-7-9-18(21)10-8-16/h2,4,6-10,12,17H,3,5,11,13-14H2,1H3,(H,22,24) |
InChI Key |
AQYKHHJAKJZBRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chlorophenylmethanesulfonyl Group: This step involves the reaction of the piperidine derivative with 4-chlorophenylmethanesulfonyl chloride under suitable conditions.
Attachment of the 3-Methylphenyl Group: The final step involves the reaction of the intermediate compound with 3-methylphenylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a different substitution pattern on the piperidine ring.
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: Another isomer with a different position of the methyl group.
Uniqueness
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group and the 4-chlorophenylmethanesulfonyl group provides distinct properties that can be exploited in various research and industrial applications.
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